ethyl 2-(2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate
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Overview
Description
Ethyl 2-(2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate is a useful research compound. Its molecular formula is C16H16N6O3S and its molecular weight is 372.4. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Cyclisation
Ethyl 2-cyano-2-(1,2,4-triazol-5-ylhydrazono)acetate, a related compound, has been studied for its ability to undergo cyclisation reactions. These reactions form a mixture of ethyl 7-amino-1,2,4-triazolo[5,1-c][1,2,4]triazine-6-carboxylate and 4,7-dihydro-7-oxo-1,2,4-triazolo[5,1-c][1,2,4]triazine-6-carbonitrile, with the product varying based on the solvent used (Gray, Stevens, Tennant, & Vevers, 1976).
Novel Compound Synthesis
Research has also focused on the synthesis of novel compounds such as ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate, prepared through heating of related hydrazine and malonate compounds (Farghaly & Gomha, 2011).
Fungicidal Activity
In the field of agriculture, ethyl cyanoacetate-derived compounds have been investigated for their fungicidal activity. For example, the condensation of 4-amino-4H-1,2,4-triazole-3-thiol with ethyl cyanoacetate resulted in compounds showing preliminary fungicidal activity (El-Telbani, Swellem, & Nawwar, 2007).
Antioxidant Activity
Ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, another related compound, showed significant antioxidant activity, highlighting the potential of these compounds in oxidative stress management (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017).
Antimicrobial Evaluation
Additionally, certain thienopyrimidine derivatives, synthesized from related ethyl N-[bis(methylthio)methylene]amino acetate, exhibited pronounced antimicrobial activity (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Abu Naser, 2006).
Anticancer Potential
Ethyl 2-[[2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate-related compounds have also been explored for their antitumor potential. For instance, compounds synthesized from ethyl-3-acetyl-1,5-diphenyl-1H-pyrazole-4-carboxylate showed high activity against human hepatocellular carcinoma cell lines (Abdallah, Gomha, Abbas, Kazem, Alterary, & Mabkhot, 2017).
Coordination Polymers
The compound has been used to create coordination polymers with transition metals, resulting in novel structures with potential applications in materials science (Hu, Wang, Qian, Peng, & Huang, 2016).
Insecticidal Applications
Finally, derivatives of this compound have shown effectiveness as insecticides against the cotton leafworm, demonstrating its utility in pest management (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Mechanism of Action
Target of Action
They play a leading role in combating fungal infections .
Mode of Action
Many compounds with the [1,2,4]triazolo moiety are known to interact with various enzymes and receptors, affecting their function .
Biochemical Pathways
Compounds with similar structures have been found to have antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Compounds with similar structures have been found to have a broad range of biological activities .
Safety and Hazards
Future Directions
Given the versatile biological activities of triazole compounds, further exploration of [1,2,4]triazolo[4,3-a]quinoxaline as antimicrobial agents is encouraged . The presence of a piperazine subunit or its isosteres is reported to enhance the antimicrobial activity of the fused triazoles ring systems .
Properties
IUPAC Name |
ethyl 2-[[2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S/c1-2-25-15(24)9-18-13(23)10-26-14-6-5-12-19-20-16(22(12)21-14)11-4-3-7-17-8-11/h3-8H,2,9-10H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTQNIKYJXHJSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN2C(=NN=C2C3=CN=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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